2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 896699-86-8
Cat. No.: VC7354234
Molecular Formula: C30H29N7OS
Molecular Weight: 535.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896699-86-8 |
|---|---|
| Molecular Formula | C30H29N7OS |
| Molecular Weight | 535.67 |
| IUPAC Name | 2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C30H29N7OS/c1-19(2)21-12-14-22(15-13-21)32-28(38)18-39-30-33-24-9-5-4-8-23(24)29-34-27(35-37(29)30)16-17-36-20(3)31-25-10-6-7-11-26(25)36/h4-15,19H,16-18H2,1-3H3,(H,32,38) |
| Standard InChI Key | UWPJQCLCUVYKLJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)C(C)C |
Introduction
The compound 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that incorporates multiple heterocyclic components, including benzodiazole, triazole, and quinazoline moieties. These structural elements are known for their diverse biological activities, such as antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. Common approaches include:
-
Step 1: Formation of the benzodiazole and quinazoline precursors.
-
Step 2: Coupling reactions to form the triazoloquinazoline core.
-
Step 3: Introduction of the sulfanyl group and the acetamide moiety.
These methods ensure high yields and purity of the desired compound while minimizing side reactions.
Biological Activities
Compounds with similar structures often exhibit diverse biological activities:
-
Antimicrobial Properties: Quinazolines and benzodiazoles are known for their antimicrobial effects.
-
Anticancer Properties: These compounds can interact with various cellular targets, potentially inhibiting cancer cell growth.
-
Other Activities: Antioxidant and anti-inflammatory properties may also be present, depending on the specific substituents.
Research Findings
While specific data on 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is limited, compounds with analogous structures have shown promising results in biological evaluations. For instance, quinazolines have been extensively studied for their broad spectrum of biological activities .
Data Tables
Given the lack of specific data on this compound, we can refer to similar compounds for general insights:
| Compound Type | Molecular Weight (g/mol) | Biological Activities |
|---|---|---|
| Quinazolines | Typically 200-500 | Antimicrobial, Anticancer |
| Benzodiazoles | Typically 150-300 | Antimicrobial, Anti-inflammatory |
| Triazoloquinazolines | Typically 400-600 | Potential Anticancer, Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume